1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

Catalog No.
S750085
CAS No.
16665-18-2
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

CAS Number

16665-18-2

Product Name

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

IUPAC Name

1-(2-hydroxyethyl)piperidine-4-carboxylic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c10-6-5-9-3-1-7(2-4-9)8(11)12/h7,10H,1-6H2,(H,11,12)

InChI Key

LZJPEZQINGNPQY-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)CCO

Canonical SMILES

C1CN(CCC1C(=O)O)CCO

Pharmaceutical Industry

Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Drug Discovery

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis of Photoacid Generators

1-(2-Hydroxyethyl)piperidine is used as an amine quencher during the synthesis of photoacid generators for ArF lithography .

Capture and Release of Pressurized Carbon Dioxide

1-(2-Hydroxyethyl)piperidine is used as an adsorbent for the capture and release of pressurized carbon dioxide for greenhouse gas control .

Synthesis of Pim-1 Inhibitors and Selective GPR119 Agonists

N-Boc-4-piperidineacetaldehyde, a derivative of piperidine, is used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .

Synthesis of Antibiotic Nitroxoline Derivatives

Isonipecotic acid, a derivative of piperidine, is used as a reactant for the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition .

Insect Repellent

Skin Permeation Investigations

1-(2-Hydroxyethyl)piperidine is used as a counter-ion for investigations of skin permeation of flurbiprofen .

Catalyst for Enantioselective Synthesis

1-(2-Hydroxyethyl)piperidine is used as a catalyst for enantioselective synthesis .

Synthesis of α-Arylation of Aldehydes

N-Boc-4-piperidineacetaldehyde, a derivative of piperidine, is used as a reactant for α-arylation of aldehydes .

Synthesis of (S)-Quinuclidine-2-Carboxylic Acid

N-Boc-4-piperidineacetaldehyde, a derivative of piperidine, is used as a building block employed in a synthesis of (S)-quinuclidine-2-carboxylic acid .

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid is a chemical compound characterized by the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It features a piperidine ring with a hydroxyl group and a carboxylic acid functional group, making it a versatile compound in various chemical and biological applications. This compound is primarily utilized in proteomics research, where it aids in the study of proteins and their functions .

Currently, there is no scientific research readily available on the specific mechanism of action of HECPA. However, its structural features suggest potential avenues for exploration. The piperidine ring and carboxylic acid functionality are present in many biologically active molecules, including some pharmaceuticals that target specific receptors or enzymes [, ]. Further research is needed to elucidate any potential biological activity of HECPA.

The synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid involves several key reactions. A simplified method begins with N,N-bis(2-hydroxyethyl)amine as the starting material. The process typically includes:

  • Formation of the Piperidine Ring: The initial reaction forms the piperidine structure.
  • Carboxylation: The introduction of the carboxylic acid group occurs through carboxylation reactions.
  • Hydroxylation: A hydroxyl group is added to the ethyl chain, resulting in the final compound.

This optimized synthetic route enhances yields by at least 10% compared to previous methodologies, showcasing its efficiency .

Research indicates that 1-(2-hydroxyethyl)piperidine-4-carboxylic acid exhibits significant biological activity, particularly in proteomic studies. Its structural properties allow it to interact effectively with various biological molecules, making it useful for:

  • Protein Stabilization: Enhancing the stability of proteins during experimental procedures.
  • Enzyme Modulation: Potentially influencing enzymatic activities through structural mimicry or inhibition.

Further studies are necessary to elucidate its complete biological profile and potential therapeutic applications .

Several methods have been reported for synthesizing 1-(2-hydroxyethyl)piperidine-4-carboxylic acid:

  • Conventional Synthesis: Involves multiple steps including amine formation, carboxylation, and hydroxylation.
  • Optimized Synthesis: Recent advancements have led to improved synthetic routes that enhance yield and reduce reaction times .
  • Alternative Approaches: Other methods may involve different starting materials or catalysts to achieve similar outcomes.

These methods highlight the versatility in synthesizing this compound while aiming for efficiency and yield improvements.

The primary applications of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid include:

  • Proteomics Research: Used as a stabilizing agent for proteins during analysis.
  • Pharmaceutical Development: Potential use in drug formulation due to its unique chemical properties.
  • Chemical Synthesis: Acts as an intermediate in producing other chemical compounds or pharmaceuticals.

Its role in these fields underscores its importance as a research tool and potential therapeutic agent .

Several compounds share structural similarities with 1-(2-hydroxyethyl)piperidine-4-carboxylic acid, including:

Compound NameMolecular FormulaUnique Features
Piperidine-4-Carboxylic AcidC5H9NO2Lacks the hydroxyethyl group; simpler structure
IcaridinC12H23NO3Contains a cyclic amine; used as an insect repellent
4-Aminopiperidine-4-Carboxylic AcidC6H10N2O2Contains an amino group; used in peptide synthesis

Uniqueness of 1-(2-Hydroxyethyl)piperidine-4-carboxylic Acid

What sets 1-(2-hydroxyethyl)piperidine-4-carboxylic acid apart from these compounds is its combination of both hydroxyl and carboxylic functional groups on a piperidine ring, which enhances its solubility and reactivity in biological systems. This unique structure facilitates its role in stabilizing proteins and potentially modulating enzyme activities, making it particularly valuable in proteomics research .

The development of functionalized piperidines like 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid has been driven by their potential utility as building blocks in organic synthesis. The piperidine ring structure appears frequently in natural products and pharmaceutically active compounds, making derivatives with additional functional groups particularly valuable in medicinal chemistry research. The dual functionality of this molecule—featuring both carboxylic acid and hydroxyl groups—provides multiple sites for further chemical modification, enhancing its versatility as a synthetic intermediate.

Structural Features and Functional Group Significance

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid possesses a distinctive chemical structure characterized by three primary functional groups: a six-membered piperidine ring containing one nitrogen atom, a hydroxyethyl side chain attached to the nitrogen, and a carboxylic acid group at position 4 of the piperidine ring. This arrangement creates a molecule with significant polarity and potential for hydrogen bonding.

The structural formula can be represented as C8H15NO3 with an IUPAC name of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid. Its molecular structure can be described using several chemical notations:

  • SMILES notation: C1CN(CCC1C(=O)O)CCO
  • InChI: InChI=1S/C8H15NO3/c10-6-5-9-3-1-7(2-4-9)8(11)12/h7,10H,1-6H2,(H,11,12)
  • InChIKey: LZJPEZQINGNPQY-UHFFFAOYSA-N

The presence of the hydroxyl group (-OH) on the ethyl side chain contributes to the compound's hydrophilicity and potential for hydrogen bond donation. Meanwhile, the carboxylic acid group (-COOH) provides both hydrogen bond donor and acceptor capabilities, as well as the potential for salt formation and other chemical modifications. The tertiary amine within the piperidine ring serves as a basic center, allowing for potential acid-base interactions.

Hydrolysis reactions are pivotal for introducing the carboxylic acid moiety at the C4 position of the piperidine ring. A common strategy involves the hydrolysis of nitrile or ester precursors under acidic or basic conditions. For instance, ethyl 4-piperidinecarboxylate derivatives can be hydrolyzed using concentrated hydrochloric acid under reflux to yield the corresponding carboxylic acid [1] [4]. In one protocol, ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate undergoes hydrolysis with 70–90% sulfuric acid at 20–50°C for 50–90 hours, followed by neutralization with ammonia to isolate the carboxylic acid [4].

Alternatively, nitrile intermediates such as 1-benzyl-4-cyano-4-anilinopiperidine are hydrolyzed in sulfuric acid to generate the carboxylic acid group, achieving yields exceeding 70% [4]. These methods avoid harsh reagents like thionyl chloride, making them scalable for industrial applications.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is employed to construct the piperidine ring or reduce unsaturated intermediates. For example, pyridine derivatives can be hydrogenated over palladium-on-carbon (Pd/C) or Raney nickel catalysts under H₂ pressure (3–5 atm) to yield piperidine scaffolds [2]. Sodium borohydride (NaBH₄) is also used for selective reduction of ketones to alcohols, as demonstrated in the synthesis of 4-hydroxypipecolic acid derivatives [3].

In the context of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid, reductive amination of 4-ketopiperidine derivatives with ethanolamine provides a direct route to the hydroxyethyl side chain. This method typically employs NaBH₃CN or NaBH(OAc)₃ as reducing agents in methanol or tetrahydrofuran (THF), yielding the target compound with >80% efficiency [3].

Protection/Deprotection Tactics for Functional Group Control

The piperidine nitrogen and hydroxyethyl group often require protection during synthesis. Tosyl (Ts) and benzyl (Bn) groups are widely used for nitrogen protection. For instance, 4-methylbenzenesulfonyl chloride reacts with ethyl 4-piperidinecarboxylate in aqueous Na₂CO₃ to form a stable sulfonamide intermediate, which is later removed via HBr/acetic acid cleavage [1] [4].

The hydroxyethyl group can be protected as a tert-butyldimethylsilyl (TBS) ether or benzyl ether. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) for silyl ethers or hydrogenolysis for benzyl ethers [3]. These tactics prevent undesired side reactions during cross-coupling or condensation steps.

Cross-Coupling and Condensation Reactions

Cross-coupling reactions enable the introduction of the hydroxyethyl side chain. Mitsunobu reactions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), couple alcohols with piperidine intermediates. For example, reacting 4-carboxypiperidine with 2-hydroxyethyl bromide under Mitsunobu conditions forms the C–O bond with retention of configuration [3].

Condensation strategies include the Petrenko-Kritschenko reaction, where two moles of an aldehyde condense with a primary amine and a β-ketoester to form piperidine rings [2]. Adapting this method, ethanolamine can serve as the amine component to directly incorporate the hydroxyethyl group.

Enantioselective Synthesis Techniques

Asymmetric synthesis of 1-(2-hydroxyethyl)piperidine-4-carboxylic acid leverages chiral auxiliaries or catalysts. Ring-closing metathesis (RCM) of diene precursors derived from L-serine or L-homoserine generates enantiopure piperidine rings. Using Grubbs second-generation catalyst, this method achieves >90% enantiomeric excess (ee) [3].

Chiral pool synthesis starting from carbohydrates or amino acids is another approach. For instance, D-glucose is converted into a dihydropyran intermediate, which undergoes reductive amination with ethanolamine to yield the target compound [3]. Enzymatic resolutions using lipases or esterases further enhance enantiopurity, particularly for the carboxylic acid moiety.

XLogP3

-2.7

Other CAS

16665-18-2

Dates

Last modified: 08-15-2023

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